molecular formula C10H6ClNO2 B569217 2-Chloroquinoline-5-carboxylic acid CAS No. 1092287-30-3

2-Chloroquinoline-5-carboxylic acid

Cat. No.: B569217
CAS No.: 1092287-30-3
M. Wt: 207.613
InChI Key: PIDMGSRYEKDYOU-UHFFFAOYSA-N
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Description

2-Chloroquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-5-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method is the oxidation of 2-chloroquinoline-3-carboxylic acids using silver nitrate in an alkaline medium . Another approach involves the hydrolysis of chlorine in position 2 of quinoline by treatment with boiling acetic acid and water .

Industrial Production Methods: Industrial production methods for this compound often utilize eco-friendly and sustainable processes. These methods may include multicomponent one-pot reactions and solvent-free reaction conditions using microwave and ultraviolet irradiation-promoted synthesis with reusable catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloroquinoline-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit protein synthesis, interfere with DNA and RNA synthesis, and affect various enzymatic activities . These interactions contribute to its biological and pharmacological effects.

Properties

IUPAC Name

2-chloroquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-5-4-6-7(10(13)14)2-1-3-8(6)12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDMGSRYEKDYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652883
Record name 2-Chloroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092287-30-3
Record name 2-Chloroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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